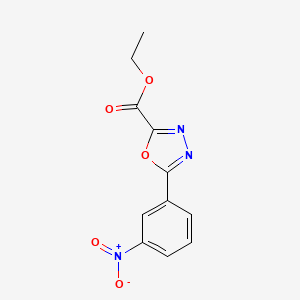

Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c1-2-18-11(15)10-13-12-9(19-10)7-4-3-5-8(6-7)14(16)17/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSJPSGGSCHNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161736 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401521-92-3 | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401521-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-carboxylic acid, 5-(3-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis and characterization of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering enhanced metabolic stability and serving as a crucial pharmacophore in various therapeutic agents. This document details a robust and reproducible multi-step synthetic pathway, beginning from commercially available 3-nitrobenzoic acid. Each experimental step is meticulously described, with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, a complete workflow for the structural elucidation and purity confirmation of the final compound is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and optimization of novel small-molecule therapeutics.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered substantial attention from the scientific community due to its diverse pharmacological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Its prevalence in drug design can be attributed to several key features:

-

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, particularly hydrolysis, making it an excellent bioisosteric replacement for labile ester and amide groups.

-

Pharmacophore Features: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.

-

Structural Rigidity: The planar, aromatic nature of the ring provides a rigid scaffold, which can be advantageous for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.

The target molecule, Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate, incorporates three key functional domains: the stable 1,3,4-oxadiazole core, a 3-nitrophenyl group which can serve as a synthetic handle or a key interacting moiety, and an ethyl carboxylate group that provides a point for further chemical elaboration or can influence solubility and pharmacokinetic properties.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target compound suggests a convergent synthesis pathway. The core 1,3,4-oxadiazole ring is most commonly formed via the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate, in turn, can be assembled from two distinct acyl fragments.

Our strategy, therefore, begins with the readily available 3-nitrobenzoic acid. This starting material undergoes a three-step transformation to yield the final product, as illustrated in the workflow below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin-Layer Chromatography (TLC) on silica gel 60 F₂₅₄ plates, with visualization under UV light (254 nm).

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR: Infrared spectra should be recorded on an FTIR spectrometer using KBr pellets.

-

MS: Mass spectra should be obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of Ethyl 3-Nitrobenzoate

Rationale: The initial step protects the carboxylic acid functionality as an ethyl ester via Fischer esterification. Sulfuric acid serves as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol and removing the water formed.

Procedure:

-

To a solution of 3-nitrobenzoic acid (10.0 g, 59.8 mmol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield Ethyl 3-Nitrobenzoate as a pale yellow oil. The product is typically of sufficient purity for the next step.

Step 2: Synthesis of 3-Nitrobenzhydrazide

Rationale: This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. The lone pair on the terminal nitrogen of hydrazine is a potent nucleophile that attacks the ester carbonyl, leading to the displacement of ethanol and formation of the desired acid hydrazide.

Procedure:

-

Dissolve Ethyl 3-Nitrobenzoate (10.0 g, 51.2 mmol) in absolute ethanol (80 mL) in a round-bottom flask.

-

Add hydrazine hydrate (80% solution, 7.7 mL, ~128 mmol) dropwise to the stirred solution at room temperature.

-

Heat the mixture to reflux and maintain for 3 hours. A precipitate will form as the reaction progresses.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the resulting white to off-white solid under vacuum to yield 3-Nitrobenzhydrazide.[1]

Step 3: Synthesis of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

Rationale: This is a two-stage, one-pot procedure. First, the 3-nitrobenzhydrazide is acylated with ethyl oxalyl chloride to form the key 1,2-diacylhydrazine intermediate. Pyridine is used as a base to neutralize the HCl byproduct. Subsequently, this intermediate is subjected to cyclodehydration using phosphorus oxychloride (POCl₃).[1] POCl₃ is an effective dehydrating agent that facilitates the intramolecular cyclization to form the stable aromatic 1,3,4-oxadiazole ring.[2]

Procedure:

-

Suspend 3-Nitrobenzhydrazide (5.0 g, 27.6 mmol) in anhydrous dichloromethane (DCM, 75 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet. Add pyridine (2.7 mL, 33.1 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Add ethyl oxalyl chloride (3.4 mL, 30.4 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The formation of the diacylhydrazine intermediate can be monitored by TLC.

-

Carefully add phosphorus oxychloride (POCl₃, 7.7 mL, 82.8 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 5-6 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate as a solid.

Structural Characterization and Data Interpretation

The identity and purity of the synthesized compound are confirmed by a combination of spectroscopic methods. The following data are representative of the expected results for the target compound.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.90 (t, J = 2.0 Hz, 1H, Ar-H), ~8.45 (m, 2H, Ar-H), ~7.80 (t, J = 8.1 Hz, 1H, Ar-H), 4.60 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.50 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~162.8 (C=O, ester), ~158.5 (C5-oxadiazole), ~156.0 (C2-oxadiazole), ~148.7 (C-NO₂), ~132.5 (Ar-CH), ~130.8 (Ar-CH), ~127.5 (Ar-C), ~125.0 (Ar-CH), ~121.5 (Ar-CH), ~64.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H str.), ~2980 (Aliphatic C-H str.), ~1750 (C=O ester str.), ~1610 (C=N str.), ~1530 (asym. NO₂ str.), ~1350 (sym. NO₂ str.), ~1250 (C-O-C str.) |

| Mass Spec. (ESI+) | m/z 264.06 [M+H]⁺, 286.04 [M+Na]⁺ |

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-nitrophenyl ring, with characteristic splitting patterns. The downfield triplet around 8.90 ppm corresponds to the proton between the two nitrogen-containing substituents. The ethyl group of the carboxylate will present as a clean quartet for the methylene protons and a triplet for the methyl protons.[3]

-

¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms. Key signals include the ester carbonyl carbon (~163 ppm), the two distinct carbons of the oxadiazole ring (~158 and ~156 ppm), and the carbons of the ethyl group. The carbon attached to the nitro group will appear around 148.7 ppm.[4]

-

FT-IR: The IR spectrum provides crucial information about the functional groups. The strong absorption band around 1750 cm⁻¹ is indicative of the ester carbonyl stretch. The characteristic asymmetric and symmetric stretching vibrations for the nitro group will be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[5] The presence of the oxadiazole ring is supported by bands corresponding to C=N and C-O-C stretching.[6]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula (C₁₁H₉N₃O₅). The ESI+ spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 264.06. Fragmentation may involve the loss of the ethoxy group (-45 Da) or the nitro group (-46 Da).[7]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical flow of the characterization process, a self-validating system to ensure product integrity.

Sources

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

The Pivotal Role of the Nitrophenyl Moiety in 1,3,4-Oxadiazole Scaffolds: A Physicochemical Guide

Abstract

The 1,3,4-oxadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. When substituted with a nitrophenyl group, the resulting scaffold exhibits a unique convergence of physicochemical properties that render it a compelling subject for drug discovery and materials science. The potent electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic structure, thermal behavior, and biological activity. This guide provides an in-depth exploration of the synthesis, characterization, and critical physicochemical properties of nitrophenyl-substituted 1,3,4-oxadiazoles, offering field-proven insights for researchers and drug development professionals.

Introduction: The Synergy of Oxadiazole and Nitrophenyl Groups

The five-membered 1,3,4-oxadiazole ring is classified as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its appeal stems from its favorable metabolic profile, rigid planar structure, and ability to act as a bioisosteric replacement for ester and amide functionalities. The introduction of a nitrophenyl substituent is a strategic decision in molecular design. The nitro group is one of the strongest electron-withdrawing groups, which significantly modulates the electron density of the entire heterocyclic system. This perturbation of electronic properties is directly linked to the enhanced biological activities frequently observed in these compounds, including potent antimicrobial, enzyme-inhibiting, and anticancer effects.[3][4] This guide will dissect the synthesis and characterization of these molecules and correlate their fundamental physicochemical properties to their functional potential.

Synthetic Strategies: A Validated Pathway

The synthesis of nitrophenyl-substituted 1,3,4-oxadiazoles is a well-established, multi-step process that offers reliability and scalability. The most common and validated approach begins with a substituted nitrobenzoic acid and proceeds through key intermediates to the final heterocyclic core.[5][6] The causality behind this pathway lies in the sequential activation and transformation of functional groups to facilitate the final ring-closing reaction.

Diagram of General Synthetic Workflow

Caption: General synthetic route to nitrophenyl-substituted 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a self-validating system for synthesizing a key intermediate. Each step's success can be monitored via Thin Layer Chromatography (TLC).

-

Esterification of 4-Nitrobenzoic Acid:

-

To a solution of 4-nitrobenzoic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.

-

Reflux the mixture for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

After cooling, pour the mixture into ice-cold water. The ethyl 4-nitrobenzoate product will precipitate. Filter, wash with cold water until neutral, and dry.

-

-

Formation of 4-Nitrobenzoic Acid Hydrazide:

-

Dissolve the synthesized ethyl 4-nitrobenzoate (0.08 mol) in absolute ethanol (100 mL).

-

Add hydrazine hydrate (0.16 mol) and reflux for 6-8 hours.

-

The completion of the reaction is indicated by the formation of a solid precipitate.

-

Cool the reaction mixture, filter the 4-nitrobenzoic acid hydrazide, wash with cold ethanol, and dry.[6]

-

-

Cyclization to 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol:

-

Dissolve the acid hydrazide (0.05 mol) in absolute ethanol (100 mL).

-

Add carbon disulfide (0.06 mol), followed by an aqueous solution of potassium hydroxide (0.05 mol in 20 mL water).[7]

-

Reflux the mixture for 10-12 hours until the evolution of H₂S gas ceases (test with lead acetate paper).

-

Concentrate the reaction mixture under reduced pressure, cool, and pour into ice-cold water.

-

Acidify with dilute hydrochloric acid to precipitate the crude thiol. Filter, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.[6][7]

-

Structural and Spectroscopic Characterization

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular architecture, confirming the successful synthesis of the target compound.

Key Spectroscopic Signatures

The choice of these techniques is based on their ability to probe specific aspects of the molecule's structure. FTIR identifies functional groups, NMR maps the proton and carbon framework, and Mass Spectrometry confirms the overall mass and fragmentation.

| Technique | Functional Group / Moiety | Characteristic Signature | Reference |

| FTIR (cm⁻¹) | C=N (Oxadiazole) | ~1615-1625 | [6] |

| C-O-C (Oxadiazole) | ~1040-1090 | [8] | |

| N=O (Nitro Group) | ~1510-1540 (asym), ~1340-1365 (sym) | [1] | |

| S-H (Thiol) | ~2550-2570 (weak) | [7] | |

| ¹H-NMR (δ ppm) | Aromatic Protons (Nitrophenyl) | 7.8 - 8.5 (doublets, complex multiplets) | [6] |

| SH (Thiol) | 14.5 - 15.0 (broad singlet, disappears on D₂O exchange) | [7] | |

| Mass Spec (m/z) | Molecular Ion [M]⁺ | Corresponds to the calculated molecular weight (e.g., 223 for C₈H₅N₃O₃S) | [5][6] |

| Key Fragments | Loss of NO₂, fragments corresponding to the nitrophenyl and oxadiazole moieties | [6] |

Experimental Protocol: Spectroscopic Analysis

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing ~1 mg of the synthesized compound with ~100 mg of dry KBr powder and pressing it into a transparent disc.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

-

NMR Spectroscopy:

-

Dissolve ~10-15 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).[9]

-

-

Mass Spectrometry (MS):

Core Physicochemical Properties

The interplay between the oxadiazole core and the nitrophenyl substituent dictates the molecule's physical and chemical behavior.

Thermal Stability

For any compound intended for pharmaceutical or material application, thermal stability is a critical parameter. It defines the temperature limits for storage, formulation, and application.

-

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for assessing thermal properties.[10][11]

-

Insights: Nitroaromatic heterocyclic compounds generally exhibit high thermal stability. For instance, related tri-oxadiazole structures modified with nitro groups show thermal decomposition temperatures exceeding 150°C, with some being stable up to 276°C.[13] This high stability can be attributed to the robust aromatic nature of the linked heterocyclic and phenyl rings.

Electronic and Optical Properties

The strong electron-withdrawing nitro group creates a significant dipole and influences the frontier molecular orbitals (HOMO-LUMO) of the molecule.

-

Methodology: UV-Visible spectroscopy is used to measure the electronic transitions within the molecule. A solution of the compound in a suitable solvent (e.g., DMSO, MeOH) is prepared, and its absorbance is measured across a range of wavelengths.[14]

-

Insights: Nitrophenyl-substituted oxadiazoles typically exhibit strong absorption bands in the UV region (250-350 nm). These absorptions correspond to π → π* transitions within the conjugated system formed by the phenyl ring and the oxadiazole nucleus. The position of the nitro group (ortho, meta, or para) can subtly influence the absorption maximum (λ_max).

Biological Relevance and Structure-Activity Relationships

The unique physicochemical profile of nitrophenyl-substituted 1,3,4-oxadiazoles translates directly into a broad spectrum of biological activities. The electron-deficient nature of the scaffold is often key to its mechanism of action.

Diagram of Structure-Activity Relationshipsdot

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives - Neliti [neliti.com]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal analysis | Matchar VUB [matchar.research.vub.be]

- 11. cetco.com [cetco.com]

- 12. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

¹H NMR and ¹³C NMR spectral data for Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectral data for Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. The 1,3,4-oxadiazole core is a privileged scaffold known for a wide range of biological activities.[1] This document provides a predictive interpretation of the NMR spectra, a robust experimental protocol for data acquisition, and the scientific rationale underpinning the spectral assignments.

Molecular Structure and Spectroscopic Rationale

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its constituent spin systems. The structure comprises four key fragments, each with distinct electronic environments that dictate their respective chemical shifts and coupling patterns:

-

Ethyl Group (-CH₂CH₃): Attached to the carboxylate oxygen, this group will exhibit a classic ethyl pattern in the ¹H NMR spectrum. The methylene (-CH₂-) protons are directly influenced by the electronegative oxygen, leading to a downfield shift.[2]

-

Carboxylate Moiety (-COO-): While containing no protons, the carbonyl carbon will produce a characteristic signal in the ¹³C NMR spectrum in the highly deshielded region typical for esters.[3] Its electron-withdrawing nature also influences the adjacent ethyl and oxadiazole moieties.

-

1,3,4-Oxadiazole Ring: This five-membered aromatic heterocycle contains two magnetically non-equivalent carbons. Their chemical shifts in the ¹³C NMR spectrum are typically found in the range of 155-165 ppm.[4]

-

3-Nitrophenyl Group: The aromatic ring is substituted at the 1 and 3 positions. The powerful electron-withdrawing and anisotropic effects of the nitro group (NO₂) will significantly deshield the protons and carbons on the phenyl ring, leading to complex splitting patterns and downfield chemical shifts.[5]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to neighboring protons. The predicted data for Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate are summarized below.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.95 | t (triplet) | 1H | Ar-H (H-2') | Positioned between two electron-withdrawing groups (nitro and oxadiazole), resulting in significant deshielding. |

| ~ 8.50 | ddd | 1H | Ar-H (H-4') | Ortho to the nitro group, leading to a substantial downfield shift. |

| ~ 8.30 | ddd | 1H | Ar-H (H-6') | Coupled to H-2', H-4', and H-5'. |

| ~ 7.80 | t (triplet) | 1H | Ar-H (H-5') | Exhibits coupling to both H-4' and H-6'. |

| 4.55 | q (quartet) | 2H | -OCH₂CH₃ | Deshielded by the adjacent ester oxygen. Coupled to the methyl protons. |

| 1.48 | t (triplet) | 3H | -OCH₂CH₃ | Appears in the aliphatic region, coupled to the methylene protons. |

Note: Prime notation (') is used to denote positions on the phenyl ring.

Interpretation of Aromatic Region

The 3-nitrophenyl group presents a complex spin system. The proton at the C-2' position is expected to be the most deshielded due to its proximity to both the nitro group and the oxadiazole ring. The proton at C-4' is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. The remaining protons at C-6' and C-5' will resonate at slightly higher fields, with their exact shifts and multiplicities determined by their respective coupling constants. This predicted pattern is consistent with data from similar structures like 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.[6]

Interpretation of Aliphatic Region

The ethyl ester group provides a clear and diagnostically useful set of signals. The methylene (-OCH₂-) protons appear as a quartet around 4.55 ppm due to spin-spin coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).[7] Conversely, the methyl (-CH₃) protons appear as a triplet around 1.48 ppm, as they are coupled to the two methylene protons (n+1 rule, where n=2).[7] The chemical shift of the methylene group confirms its attachment to an electronegative oxygen atom.[8]

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom, unless chemically and magnetically equivalent, will produce a single peak.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164.5 | C5 (Oxadiazole) | Carbon of the oxadiazole ring attached to the nitrophenyl group.[9] |

| ~ 158.0 | C2 (Oxadiazole) | Carbon of the oxadiazole ring attached to the carboxylate group. |

| ~ 156.5 | -C OO- | Ester carbonyl carbon, highly deshielded.[3] |

| ~ 148.5 | C-3' (Ar-CNO₂) | Carbon directly attached to the nitro group, significantly deshielded. |

| ~ 132.0 | C-5' (Ar-CH) | Aromatic methine carbon. |

| ~ 130.0 | C-1' (Ar-C) | Quaternary carbon attached to the oxadiazole ring. |

| ~ 128.5 | C-6' (Ar-CH) | Aromatic methine carbon. |

| ~ 123.0 | C-4' (Ar-CH) | Aromatic methine carbon. |

| ~ 122.0 | C-2' (Ar-CH) | Aromatic methine carbon. |

| ~ 63.0 | -OC H₂CH₃ | Methylene carbon of the ethyl group, attached to oxygen. |

| ~ 14.0 | -OCH₂C H₃ | Methyl carbon of the ethyl group. |

Key Features of the ¹³C Spectrum

The spectrum is characterized by several distinct regions. The downfield region contains the ester carbonyl (~156.5 ppm) and the two oxadiazole carbons (~164.5 and ~158.0 ppm).[3][10] The carbon attached to the nitro group (C-3') is also significantly deshielded (~148.5 ppm). The remaining aromatic carbons appear in the typical range of 122-132 ppm. In the upfield, aliphatic region, the signals for the ethyl group's methylene (~63.0 ppm) and methyl (~14.0 ppm) carbons are clearly observed.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol represents a self-validating system by incorporating standardized procedures and instrument calibration.

1. Sample Preparation: a. Accurately weigh approximately 10-15 mg of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from CDCl₃.

3. ¹H NMR Acquisition Parameters: a. Pulse Program: Standard single-pulse experiment (e.g., 'zg30'). b. Spectral Width: 12-15 ppm. c. Acquisition Time: ~3-4 seconds. d. Relaxation Delay (d1): 2-5 seconds. e. Number of Scans: 16-64, depending on sample concentration. f. Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters: a. Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). b. Spectral Width: ~220-240 ppm. c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2-5 seconds. e. Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[3] f. Temperature: 298 K.

5. Data Processing: a. Apply an exponential window function (line broadening) to improve the signal-to-noise ratio. b. Perform Fourier transformation. c. Phase correct the spectra manually. d. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm. e. Integrate the signals in the ¹H spectrum.

Visualization of Experimental Workflow and Structural Correlations

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Caption: Key NMR spectral correlations for the molecular fragments.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate. The detailed assignment of chemical shifts and coupling patterns, grounded in fundamental principles and comparative data from related structures, offers a reliable framework for the structural verification of this compound. The provided experimental protocol ensures the acquisition of high-fidelity data, which is paramount for unambiguous characterization in research and drug development settings. By integrating theoretical prediction with practical methodology, this document serves as a valuable resource for scientists working with complex heterocyclic molecules.

References

- A new series of 1,3,4-oxadiazole derivatives were synthesized 6(a-i)

- Supporting Information.

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole deriv

- 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.

- 3-Nitrophenol(554-84-7) 13C NMR spectrum. ChemicalBook.

- 3-NITROPHENYLACETIC ACID(1877-73-2) 1H NMR spectrum. ChemicalBook.

- 3-Nitrophenol - Optional[1H NMR] - Spectrum. SpectraBase.

- Chemical shifts. Google.

- 1H NMR Chemical Shift.

- ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry.

- 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...

- 13C NMR spectroscopy • Chemical shift. Google.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- The values for proton and C-13 chemical shifts given below are typical approxim

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest.

- 3-NITROPHENYLACETIC ACID(1877-73-2) 13C NMR spectrum. ChemicalBook.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.

- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.

- Ethyl 5-(4-nitrophenyl)

- CSD Solution #13. University of Calgary.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. asianpubs.org [asianpubs.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3,4-Oxadiazole Carboxylates

For Immediate Release

[City, State] – [Date] – Discerning the intricate fragmentation patterns of bioactive molecules is paramount in the fields of drug discovery and development. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric fragmentation behavior of 1,3,4-oxadiazole carboxylates, a scaffold of significant interest in medicinal chemistry. This document serves as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this important class of compounds.

The 1,3,4-oxadiazole core is a privileged five-membered heterocyclic motif renowned for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Mass spectrometry stands as a powerful analytical technique for the structural characterization of these compounds, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns.[3]

This guide will delve into the fundamental principles governing the fragmentation of 1,3,4-oxadiazole carboxylates under common ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI). By understanding these fragmentation pathways, researchers can confidently identify and characterize novel 1,3,4-oxadiazole-based compounds.

The 1,3,4-Oxadiazole Scaffold: A Chemical Overview

The 1,3,4-oxadiazole ring is an aromatic heterocycle containing one oxygen and two nitrogen atoms. The presence of a carboxylate group (ester or carboxylic acid) at either the C2 or C5 position introduces a key functional group that significantly influences the molecule's chemical properties and its behavior in the mass spectrometer. The synthesis of these compounds often involves the cyclization of diacylhydrazines or the reaction of carboxylic acids with suitable reagents.[5][6]

Core Fragmentation Pathways of 1,3,4-Oxadiazole Carboxylates

The fragmentation of 1,3,4-oxadiazole carboxylates is dictated by the inherent stability of the heterocyclic ring, the nature of the substituents on the ring, and the type of carboxylate group. The following sections will detail the primary fragmentation mechanisms observed.

Ring Cleavage of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring, while aromatic, can undergo characteristic cleavage upon ionization. A common pathway involves the scission of the N-N bond and a C-O bond, leading to the formation of stable neutral losses and charged fragments.

A key fragmentation pathway for 2,5-disubstituted 1,3,4-oxadiazoles involves the cleavage of the 1-2 and 3-4 bonds or the 1-5 and 2-3 bonds. This can lead to the formation of nitrile and acylium ions, depending on the substitution pattern. For instance, a 2-aryl-5-carboxylate derivative might lose the carboxylate group and then undergo ring cleavage to yield a benzonitrile radical cation.

Diagram: Proposed Ring Cleavage Fragmentation

Caption: General representation of 1,3,4-oxadiazole ring cleavage.

Fragmentation Driven by the Carboxylate Group

The carboxylate moiety plays a significant role in directing the fragmentation of these molecules. The specific pathway depends on whether it is an ester or a free carboxylic acid.

-

Loss of the Alkoxy Group: A primary fragmentation pathway for esters is the loss of the alkoxy group (e.g., •OCH₃ or •OC₂H₅) to form an acylium ion. This is a common fragmentation for many esters.

-

Loss of the Alkene (McLafferty Rearrangement): For esters with an alkyl chain of at least three carbons containing a γ-hydrogen, a McLafferty rearrangement can occur, leading to the loss of an alkene and the formation of a radical cation.

-

Loss of the Ester Group: Cleavage of the bond between the oxadiazole ring and the carbonyl carbon of the ester can result in the loss of the entire ester group as a radical.

-

Decarboxylation: The loss of CO₂ is a very common fragmentation pathway for carboxylic acids, leading to the formation of an [M-CO₂]+• ion.

-

Loss of Water: If there are suitable protons available on adjacent substituents, the loss of a water molecule can be observed.

Table 1: Common Neutral Losses from the Carboxylate Group

| Functional Group | Neutral Loss | Mass (Da) |

| Methyl Ester | •OCH₃ | 31 |

| Ethyl Ester | •OC₂H₅ | 45 |

| Ethyl Ester | C₂H₄ (McLafferty) | 28 |

| Carboxylic Acid | CO₂ | 44 |

| Carboxylic Acid | H₂O | 18 |

Influence of Substituents

Substituents on the 1,3,4-oxadiazole ring (at the other position relative to the carboxylate) will significantly influence the fragmentation pattern.

-

Aryl Substituents: Aryl groups can stabilize adjacent positive charges, promoting the formation of fragments containing the aryl moiety. Fragmentation within the aryl ring itself (e.g., loss of HCN from a pyridine ring) can also occur.

-

Alkyl Substituents: Alkyl chains can undergo fragmentation through cleavage at various points, leading to a series of ions differing by 14 Da (CH₂).

-

Amino Substituents: The presence of an amino group can lead to the formation of iminium ions and can influence the tautomeric form of the molecule, which in turn affects fragmentation.[7]

Retro-Diels-Alder (RDA) Reaction

While less common for five-membered aromatic heterocycles compared to six-membered rings, a retro-Diels-Alder-type fragmentation could be a plausible pathway under certain conditions, leading to the cleavage of the ring into smaller, stable fragments.

Experimental Protocol: ESI-MS/MS Analysis of 1,3,4-Oxadiazole Carboxylates

This section provides a generalized, step-by-step methodology for the analysis of 1,3,4-oxadiazole carboxylates using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Sample Preparation:

-

Dissolution: Dissolve the synthesized and purified 1,3,4-oxadiazole carboxylate derivative in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.

-

Acidification/Basification (Optional): For ESI in positive ion mode, a small amount of formic acid (0.1%) can be added to the sample solution to promote protonation. For negative ion mode, a small amount of a volatile base like ammonium hydroxide can be added to facilitate deprotonation of carboxylic acid derivatives.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the ESI source.

Mass Spectrometer Setup:

-

Ionization Mode: Select either positive or negative ion mode based on the analyte's structure. For most esters, positive ion mode ([M+H]⁺ or [M+Na]⁺) is suitable. For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature, to achieve a stable and abundant signal for the precursor ion.

MS and MS/MS Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to identify the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Product Ion Scan (MS/MS): Select the precursor ion of interest in the first mass analyzer (Q1) and subject it to collision-induced dissociation (CID) in the collision cell (q2). The resulting fragment ions are then analyzed in the third mass analyzer (Q3).

-

Collision Energy Optimization: Vary the collision energy to control the extent of fragmentation. A collision energy ramp is often useful to observe a wide range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.

Diagram: ESI-MS/MS Experimental Workflow

Caption: A streamlined workflow for ESI-MS/MS analysis.

Case Study: Fragmentation of Ethyl 2-(2-mercaptophenyl)-1,3,4-oxadiazole-5-carboxylate

A search of the SpectraBase database revealed a GC-MS spectrum for Ethyl 2-(2-mercaptophenyl)-1,3,4-oxadiazole-5-carboxylate.[8] While this is an EI spectrum, the fragmentation principles can provide valuable insights. The molecular ion would be observed at m/z 250.

Predicted Fragmentation Pattern:

-

Loss of Ethoxy Radical (•OC₂H₅): A prominent peak would be expected at m/z 205, corresponding to the acylium ion [M - 45]⁺.

-

Loss of Ethanol (C₂H₅OH): If a suitable proton is available for rearrangement, a loss of ethanol (46 Da) could occur.

-

Cleavage of the Oxadiazole Ring: Subsequent fragmentation of the m/z 205 ion could involve cleavage of the oxadiazole ring, potentially leading to the formation of a mercaptophenyl-containing fragment.

-

Formation of Benzothiazole Cation: Intramolecular cyclization followed by rearrangement could potentially lead to the formation of a stable benzothiazole cation.

Conclusion

The mass spectrometric fragmentation of 1,3,4-oxadiazole carboxylates is a complex process governed by the interplay of the heterocyclic core, the carboxylate group, and other substituents. A systematic approach, combining high-resolution mass spectrometry with an understanding of fundamental fragmentation mechanisms, is crucial for the accurate structural elucidation of these medicinally important compounds. This guide provides a foundational framework for researchers to interpret the mass spectra of novel 1,3,4-oxadiazole derivatives, thereby accelerating the pace of drug discovery and development.

References

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

-

Gawryś, K., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7800. [Link]

-

Aslam, M. A., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Ethyl 2-(2-mercaptophenyl)-1,3,4-oxadiazole-5-carboxylate. SpectraBase. [Link]

-

Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. [Link]

-

Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate. MySkinRecipes. [Link]

-

Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]

-

Andrade, C. K. Z., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 15(2), 271-276. [Link]

-

13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. ResearchGate. [Link]

-

Reva, I., et al. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Spectroscopy@IKU. [Link]

-

Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(14), 1959-1984. [Link]

-

Nguyen, T. T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1581-1593. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

Zarghi, A., & Arfaei, S. (2011). Synthesis and biological activity of 1,3,4-oxadiazoles used in medicine and agriculture. Molecules, 16(10), 8547-8576. [Link]

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

-

Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. LinkedIn. [Link]

-

Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar. [Link]

-

synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl. RASAYAN Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 8. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to Infrared (IR) Spectroscopy for Monitoring 1,3,4-Oxadiazole Ring Formation

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond a Spectrum, a Story of Transformation

In the landscape of medicinal chemistry and materials science, the 1,3,4-oxadiazole ring is a privileged scaffold, prized for its metabolic stability and its role as a bioisostere for esters and amides.[1] Its synthesis, therefore, is a critical step in the development of novel therapeutics and functional materials. While numerous analytical techniques can confirm the final product, Infrared (IR) spectroscopy offers a unique, real-time narrative of the chemical transformation. It allows us to not just identify the destination but to map the journey—the disappearance of reactants and the emergence of the desired heterocyclic core. This guide is crafted from a field-proven perspective, designed to empower you to interpret the vibrational story of 1,3,4-oxadiazole formation with confidence and precision. We will delve into the causality of spectral changes, establish self-validating protocols, and ground our interpretations in the fundamental principles of molecular vibration.

The Vibrational Signature of Cyclization: A Tale of Disappearing and Appearing Bands

The most prevalent and robust synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of N,N'-diacylhydrazines or the direct reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[2][3] The power of IR spectroscopy lies in its ability to selectively monitor the key functional groups involved in this transformation.

The successful formation of the 1,3,4-oxadiazole ring is unequivocally confirmed by a two-part spectral event:

-

The Disappearance of Precursor Bands: The key is to observe the attenuation and eventual disappearance of the characteristic stretches of the acid hydrazide starting material.

-

The Appearance of Oxadiazole Bands: Concurrently, new absorption bands unique to the vibrational modes of the newly formed 1,3,4-oxadiazole ring will emerge and intensify.

Let's dissect the specific vibrational modes we are tracking.

The Reactant's Farewell: Monitoring the Acid Hydrazide

An acid hydrazide (R-CO-NH-NH₂) presents several distinct IR absorption bands. The most informative for our purposes are the N-H and C=O stretching vibrations.

-

N-H Stretching: Typically observed as a medium to strong band in the 3200-3350 cm⁻¹ region. The disappearance of this band is a primary indicator that the hydrazide moiety has been consumed in the cyclization.[4]

-

C=O Stretching (Amide I): This is a strong, sharp absorption usually found between 1640-1680 cm⁻¹ .[4] Its disappearance signifies the conversion of the carbonyl group into the endocyclic C=N bond of the oxadiazole.

The Product's Arrival: Characteristic Bands of the 1,3,4-Oxadiazole Ring

The formation of the stable, aromatic 1,3,4-oxadiazole ring gives rise to a new set of characteristic absorption bands. These are our definitive markers of success.

-

C=N Stretching: The stretching vibration of the two carbon-nitrogen double bonds within the ring is a key indicator. This typically appears as a strong band in the region of 1550-1620 cm⁻¹ .[5][6]

-

C-O-C Stretching: The endocyclic carbon-oxygen-carbon single bond stretch is another crucial, hallmark absorption. This band is usually found in the 1020-1090 cm⁻¹ range.[5][6]

-

Ring Vibrations (Skeletal): The entire heterocyclic ring system has collective vibrational modes, often referred to as skeletal vibrations. A notable band often attributed to the N-N stretch within the C-N-N-C framework appears around 1250 cm⁻¹ .[5]

The following diagram illustrates the core logic of using IR spectroscopy to monitor this chemical transformation.

Caption: Integrated workflow for synthesis and IR monitoring.

Detailed Procedure:

-

Baseline Spectrum: Before initiating the reaction, record a high-quality FTIR spectrum of your starting material, benzohydrazide. This is your crucial "time zero" reference. Note the exact positions of the N-H and C=O stretching bands.

-

Reaction: In a round-bottom flask equipped with a reflux condenser, combine benzohydrazide (0.01 mol), cyclohexanoic acid (0.01 mol), and phosphorus oxychloride (0.03 mol). [5]Heat the mixture to reflux on a water bath and maintain for 4-5 hours.

-

Monitoring: At regular intervals (e.g., every hour), carefully withdraw a small aliquot of the reaction mixture. Quench it in a small amount of cold water, filter the crude solid, and dry it quickly. Prepare a KBr pellet and record the IR spectrum.

-

Analysis and Decision: Compare the spectrum of the aliquot to your baseline spectrum.

-

Causality Check: The decrease in the intensity of the hydrazide's N-H and C=O bands should directly correlate with the increase in the intensity of the oxadiazole's C=N and C-O-C bands. This lock-step change provides a self-validating system, confirming the conversion is proceeding as expected.

-

The reaction is deemed complete when the N-H and C=O bands of the benzohydrazide are no longer detectable.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water with stirring. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. [5]6. Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water, and dry it. Recrystallize the crude product from ethanol to obtain the purified 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole.

-

Final Confirmation: Record the IR spectrum of the final, purified product. This spectrum should show sharp, well-defined peaks for the oxadiazole ring and be completely devoid of the starting material's characteristic absorptions.

Conclusion: The Power of Vibrational Insight

Infrared spectroscopy is more than a simple characterization technique in the synthesis of 1,3,4-oxadiazoles; it is an indispensable process analytical tool. By understanding the causal link between the disappearance of reactant vibrational modes and the appearance of product-specific absorptions, researchers can monitor reaction progress in real-time, determine endpoints with confidence, and ensure the integrity of their synthetic pathway. This guide provides the foundational knowledge and a practical framework to harness the power of IR spectroscopy, enabling the efficient and reliable formation of this vital heterocyclic scaffold.

References

-

Pore, Y. et al. (2022). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(15), 4955. Available at: [Link]

-

Jayanna, N. D. et al. (2014). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. International Journal of Current Research, 6(11), 9989-9992. Available at: [Link]

-

Chen, I-H. et al. (2020). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 25(18), 4292. Available at: [Link]

-

Naaz, F. et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(11), 103403. Available at: [Link]

-

Bala, S. et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available at: [Link]

-

Gomha, S. M. et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136. Available at: [Link]

-

Pore, Y. V. (2006). An Expeditious and Convenient One Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Chemistry, 45B, 1077-1079. Available at: [Link]

-

Movassaghi, M. et al. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Organic Letters, 20(18), 5748–5752. Available at: [Link]

-

Al-Saidi, S. F. (2012). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Master's Thesis, Al-Nahrain University. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Al-Amiery, A. A. et al. (2012). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. Organic and Medicinal Chemistry Letters, 2(1), 2. Available at: [Link]

-

Rashid, M. et al. (2019). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of King Saud University - Science, 31(4), 1184-1191. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of polyhydrazide 2 (top) and poly(1,3,4-oxadiazole) 8 (bottom). [Image]. Available at: [Link]

-

Sahu, N. et al. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Journal of Advanced Research in Medical Science & Technology, 11(1), 1-8. Available at: [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. [Table]. Available at: [Link]

-

Sharma, R. et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). Available at: [Link]

-

Ramana, M. B. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate. This compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as bioisosteres for ester and amide groups.[1][2][3][4] A precise understanding of the three-dimensional atomic arrangement, intermolecular interactions, and crystal packing of this molecule is paramount for rational drug design and the development of structure-activity relationships (SAR). This document outlines the entire workflow, from synthesis and single-crystal growth to X-ray diffraction data collection, structure solution, refinement, and in-depth structural interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of a chemically sensible and crystallographically sound structural model.

Introduction: The Significance of Structural Elucidation

The 1,3,4-oxadiazole scaffold is a privileged structure in modern pharmacology, appearing in a wide array of therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][5] The title compound, Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate, combines this key heterocycle with a nitrophenyl group—a common pharmacophore and a strong electron-withdrawing moiety—and an ethyl carboxylate group, which can modulate solubility and act as a hydrogen bond acceptor.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid.[6][7] It provides unambiguous information on:

-

Molecular Conformation: The precise spatial arrangement of atoms, including bond lengths, bond angles, and torsion angles.

-

Stereochemistry: The absolute configuration of chiral centers.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, π-π stacking, van der Waals forces) that govern how molecules recognize each other and pack in the solid state.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have profound effects on its physical properties, including solubility and bioavailability.

This guide presents a systematic workflow for achieving a high-resolution crystal structure of the target compound, providing the foundational data necessary for advanced computational modeling and drug development efforts.

The Experimental & Computational Workflow

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision at each stage. The validity of the final structure is contingent upon the quality of the preceding step.

Caption: Overall workflow for crystal structure analysis.

Synthesis and Purification

A common and effective route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents.[8] For the title compound, a plausible synthetic pathway starts from 3-nitrobenzoic acid.

Exemplary Protocol:

-

Esterification: Convert 3-nitrobenzoic acid to its corresponding ethyl ester, ethyl 3-nitrobenzoate, using ethanol in the presence of a catalytic amount of sulfuric acid under reflux.

-

Hydrazide Formation: React ethyl 3-nitrobenzoate with hydrazine hydrate in an alcoholic solvent to yield 3-nitrobenzoylhydrazide.[9][10]

-

Cyclization: React the 3-nitrobenzoylhydrazide with ethyl oxalyl chloride in a suitable solvent like dichloromethane or THF with a non-nucleophilic base (e.g., triethylamine) to form the diacylhydrazine intermediate, which then undergoes acid-catalyzed cyclodehydration (e.g., using POCl₃ or H₂SO₄) to yield the final product, Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate.[8]

-

Purification: The crude product must be purified to the highest possible degree (>98%), typically by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane). Purity is critical, as impurities can severely inhibit single crystal growth.[11]

Single Crystal Growth: The Critical Bottleneck

Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[6][12] The goal is to create a supersaturated solution from which the compound precipitates very slowly, allowing for the ordered arrangement of molecules into a crystal lattice.[7]

Recommended Techniques for Small Organic Molecules:

| Technique | Description | Suitability & Rationale |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[11][13] | This is the simplest method and works well for moderately soluble, air-stable compounds. The choice of solvent is critical; one in which the compound is neither too soluble nor too insoluble is ideal.[13] |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11][14] | This is arguably the most successful and controlled method.[11] For the title compound, a solution in THF or acetonitrile with an anti-solvent of hexane or diethyl ether would be a logical starting point. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool to room temperature (or lower) very slowly.[14] | This method is effective when the compound's solubility is highly dependent on temperature. A Dewar flask can be used to slow the cooling rate. |

Self-Validation: The success of this stage is validated by the outcome: the formation of clear, well-formed crystals with sharp edges, typically >0.1 mm in at least two dimensions.[6]

X-ray Diffraction Data Collection

This phase involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[6][12]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage to the crystal during data collection.[15]

-

Diffractometer Setup: The mounted crystal is placed on a goniometer in the X-ray diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or pixel array detectors) and use either a sealed-tube X-ray source (e.g., Cu Kα, λ=1.5418 Å or Mo Kα, λ=0.71073 Å) or a much more intense synchrotron source.[16]

-

Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are used by the instrument's software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to measure a complete and redundant set of unique reflections.[17] This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam, collecting hundreds of frames.[6] For a standard small molecule structure, data should be collected to a resolution of at least 0.85 Å.[17]

-

Data Integration and Scaling: After collection, the raw image files are processed. The software locates the diffracted spots on each image, measures their intensities, and assigns Miller indices (h, k, l) to each one.[15][17] These intensities are then scaled and merged to produce a final reflection file (typically in .hkl format), which contains the list of unique reflections and their measured intensities.[16]

Structure Solution and Refinement

The measured diffraction intensities do not directly yield the structure; they lack crucial phase information (the "phase problem"). This is overcome using computational methods.[18] The SHELX suite of programs is the industry standard for small-molecule crystallography.[19][20]

Caption: The computational workflow for structure solution and refinement.

Protocol using SHELX (often via a GUI like Olex2): [21]

-

Structure Solution: The .hkl file (intensities) and an .ins file (instructions, including unit cell and chemical formula) are used as input for a structure solution program like SHELXS or SHELXT.[19][22] These programs use direct methods to calculate initial phases and generate an initial electron density map, from which a preliminary atomic model is built.[20]

-

Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL. In this step, atomic positions and isotropic displacement parameters (modeling thermal motion) are adjusted to improve the fit between the calculated and observed diffraction intensities.

-

Model Building: The refined model is inspected. Missing atoms are typically visible as strong peaks in a difference electron density map. These are added to the model, and non-atom peaks (noise) are removed.

-

Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically. This models their thermal motion as ellipsoids rather than spheres, providing a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are generally placed in calculated geometric positions and refined using a "riding model" (e.g., AFIX instructions in SHELXL), as their scattering power is too weak to be located accurately from the electron density map.

-

Final Refinement and Validation: The model is refined until convergence, meaning the parameters are no longer changing significantly. The quality of the final model is assessed using several metrics, primarily the R-factors (R1, wR2) and the Goodness of Fit (GooF), which should be as low as possible (typically R1 < 5% for a good quality structure).

Structural Analysis and Interpretation

With a refined Crystallographic Information File (CIF), the final phase is the detailed analysis of the molecular and supramolecular structure, often using software like PLATON.[23][24][25][26]

Data Presentation

A standard crystallographic analysis will report key data in a tabular format for clarity and compliance with publication standards.

Table 1: Crystal Data and Structure Refinement Parameters (Exemplary)

| Parameter | Value |

| Empirical formula | C₁₁H₉N₃O₅ |

| Formula weight | 263.21 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 9.1 Å |

| α = 90°, β = 105.5°, γ = 90° | |

| Volume | 1130 ų |

| Z (molecules/cell) | 4 |

| Calculated density | 1.548 Mg/m³ |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.115 |

| Goodness-of-fit (F²) | 1.05 |

Molecular Geometry

The analysis begins with the intramolecular features. Key bond lengths and angles within the molecule are examined and compared to standard values to confirm the chemical validity of the structure. The planarity of the 1,3,4-oxadiazole and nitrophenyl rings is assessed, and the torsion angle between these two rings is a critical conformational parameter. This angle dictates the degree of π-system conjugation and the overall molecular shape.

Supramolecular Assembly and Crystal Packing

A crucial part of the analysis is understanding how the molecules pack in the crystal lattice. This is dictated by intermolecular interactions.

-

Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be present and play a significant role in stabilizing the crystal structure. The nitro group and carboxyl group oxygens are potent hydrogen bond acceptors.

-

π-π Stacking: The aromatic nitrophenyl and heterocyclic oxadiazole rings can engage in π-π stacking interactions, where the rings pack in a parallel or offset fashion. These interactions are vital for the cohesion of the crystal.

-

Other Interactions: Dipole-dipole interactions, particularly involving the polar nitro and carboxyl groups, will also contribute to the overall packing energy.

Software like PLATON is indispensable for systematically identifying and quantifying these interactions.[23][25] The analysis reveals the packing motifs (e.g., chains, sheets, or 3D networks) that define the macroscopic crystal.

Conclusion

The successful crystal structure analysis of Ethyl 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate provides an exact, three-dimensional blueprint of the molecule at the atomic level. This guide has detailed an integrated and self-validating workflow encompassing synthesis, crystallization, data collection, structure solution, and detailed analysis. The resulting structural information—including precise conformation, bond parameters, and a comprehensive map of intermolecular interactions—is invaluable. For researchers in drug development, this data enables a deeper understanding of structure-activity relationships, facilitates the design of next-generation analogues with improved properties, and provides a solid foundation for computational studies such as molecular docking.

References

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2021). Bentham Science.

- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.

- PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.

- X-ray crystallography. Wikipedia.

- THE PL

- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

- Small molecules: the PLATON toolbox.

- PLATON for Windows. University of Bristol School of Chemistry.

- PL

- Crystal Growing Tips. University of Florida Center for Xray Crystallography.

- Single-crystal growth of organic semiconductors. Nanyang Technological University.

- X-ray Crystallography.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry.

- 1,3,4-oxadiazole derivatives: Significance and symbolism. ScienceDirect.

- The SHELX-97 Manual. University of Göttingen.

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. PubMed.

- User guide to crystal structure refinement with SHELXL.

- Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry.

- How to Grow Single Crystals | Organic Chemistry. YouTube.

- A Guide to Using SHELXTL. University of Florida.

- X-ray Diffraction Protocols and Methods.

- X-ray Data Collection Course. Cornell University Macromolecular Crystallography Core Facility.

- Single-crystal X-ray Diffraction (Part 2). The Royal Society of Chemistry.

- X Ray Crystallography. PubMed Central, NIH.

- The SHELX package. MIT OpenCourseWare.

- Structure Solution and Refinement with Olex2. Northwestern University.

- X-ray Crystallography. Chemistry LibreTexts.

- X-Ray Crystallography.

- Collection of X-ray diffraction data from macromolecular crystals. PubMed Central, NIH.

- Ethyl 5-(4-nitrophenyl)

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.